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(S)-dimethyl 2-benzamidopentanedioate Documentation Hub

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  • Product: (S)-dimethyl 2-benzamidopentanedioate
  • CAS: 86555-46-6

Core Science & Biosynthesis

Foundational

N-benzoyl-L-glutamic acid dimethyl ester safety data sheet (SDS)

Topic: Technical Guide: N-Benzoyl-L-Glutamic Acid Dimethyl Ester Audience: Researchers, Process Chemists, Drug Development Professionals Format: In-Depth Technical Whitepaper From Physicochemical Profiling to Safe Handli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: N-Benzoyl-L-Glutamic Acid Dimethyl Ester Audience: Researchers, Process Chemists, Drug Development Professionals Format: In-Depth Technical Whitepaper

From Physicochemical Profiling to Safe Handling Protocols

Executive Summary

N-Benzoyl-L-glutamic acid dimethyl ester represents a critical intermediate in the synthesis of antifolate pharmaceuticals (such as methotrexate analogs) and peptidomimetic structures. While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often lack the operational granularity required for high-precision research.

This guide bridges the gap between regulatory hazard codes and bench-level application. It synthesizes physicochemical data, mechanistic safety profiles, and self-validating handling protocols to ensure both personnel safety and experimental integrity.

Chemical Identity & Physicochemical Profiling[1][2]

Understanding the physical state and solubility profile is the first step in designing a safe workflow. The dimethyl ester functionality significantly alters the solubility profile compared to the free acid, increasing lipophilicity and allowing for organic solvent extraction.

Table 1: Physicochemical Constants
PropertySpecificationOperational Implication
Chemical Name N-Benzoyl-L-glutamic acid dimethyl esterPrimary target compound
Molecular Formula C₁₄H₁₇NO₅Stoichiometry calculations
Molecular Weight 279.29 g/mol Reagent mass balance
Physical State White to off-white crystalline solidDust control measures required
Melting Point 85–95°C (Approximate range)*Verify purity via capillary melting point
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in H₂OUse organic extraction for workup
Chirality L-isomer (S-configuration)Critical for bioactivity; avoid racemization conditions

*Note: Melting points for specific ester derivatives can vary based on crystalline polymorphs. The precursor, L-glutamic acid dimethyl ester HCl, melts at 89-90°C [1].[1]

Hazard Identification & Mechanistic Safety

Standard SDS classifications often label this compound as a generic irritant. However, a mechanistic understanding reveals specific risks associated with its hydrolysis products.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology

The safety profile is governed by the compound's potential to hydrolyze upon contact with mucous membranes or enzymatic systems.

  • Hydrolysis: In vivo or under moist conditions, the ester groups hydrolyze to release methanol (toxic) and N-benzoylglutamic acid.

  • Acidity: The resulting free acid and benzoic acid byproducts can locally lower pH, causing tissue irritation.

  • Sensitization: Benzoic acid derivatives have a known potential for mild contact sensitization in susceptible individuals.

Operational Protocol: Handling & Storage

To maintain scientific integrity and safety, the following "Self-Validating" protocol should be employed. A self-validating system includes checkpoints (e.g., TLC, visual inspection) that confirm the process is under control.

Storage Architecture
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

  • Container: Amber glass to prevent potential photochemical degradation, though the benzoyl group is relatively stable.

Handling Decision Tree

The following logic flow dictates the safety level required based on the operation state.

SafetyProtocol Start Start: Handling N-Benzoyl-L-Glu-OMe StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (DCM/EtOAc) StateCheck->Solution Dissolved Weighing Action: Weighing/Transfer Solid->Weighing Dissolution Action: Dissolving/Reacting Solution->Dissolution FumeHood Control: Fume Hood + N95/P100 Mask (Prevent Dust Inhalation) Weighing->FumeHood Gloves Control: Nitrile Gloves (Double) + Goggles (Splash Protection) Dissolution->Gloves TLC Validation: TLC Check (Verify no hydrolysis spots) FumeHood->TLC Gloves->TLC

Figure 1: Operational safety decision tree for handling solid vs. dissolved ester derivatives.

Synthesis & Application Context

For researchers synthesizing this compound de novo or using it as a scaffold, understanding the reaction pathway is critical. The synthesis typically involves the benzoylation of L-glutamic acid dimethyl ester hydrochloride.

Synthesis Pathway

The reaction utilizes a Schotten-Baumann type condition or anhydrous acylation using Benzoyl Chloride and a base (Triethylamine or Pyridine) to scavenge the HCl byproduct.

Protocol Summary:

  • Dissolution: Dissolve L-Glutamic acid dimethyl ester HCl (CAS 23150-65-4) in DCM [1].

  • Base Addition: Add 2.2 equivalents of Triethylamine (TEA) at 0°C.

  • Acylation: Dropwise addition of Benzoyl Chloride (1.05 eq).

  • Workup: Wash with 1N HCl (remove TEA), NaHCO₃ (remove benzoic acid), and Brine.

  • Validation: ¹H NMR should show the disappearance of the NH₂ protons and appearance of aromatic benzoyl signals (~7.4–8.0 ppm).

Metabolic/Degradation Pathway

Understanding how this molecule breaks down is essential for stability studies and biological assays.

DegradationPathway Compound N-Benzoyl-L-Glu Dimethyl Ester Intermed Mono-Methyl Ester (Partial Hydrolysis) Compound->Intermed Slow Hydrolysis Final N-Benzoyl-L-Glutamic Acid + Methanol Intermed->Final Fast Hydrolysis Enzyme Esterase / High pH Enzyme->Intermed

Figure 2: Stepwise hydrolysis pathway relevant to storage stability and metabolic degradation.

Emergency Response Protocol

In the event of exposure, immediate science-based interventions minimize injury.

  • Eye Contact: Immediately flush with saline or water for 15 minutes. The lipophilic nature of the ester means it may adhere to the cornea; prolonged irrigation is vital.

  • Skin Contact: Wash with soap and water. Do not use alcohol or organic solvents, as they may increase transdermal absorption of the compound.

  • Spill Control:

    • Isolate the area.

    • Dampen the solid with a mist of water (if compatible) to prevent dust generation, or cover with an oil-impregnated sweeping compound.

    • Collect into a sealed waste container labeled "Organic Solid - Irritant."

References

  • PubChem. (2025). N-Benzoyl-L-glutamic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using dimethyl N-benzoyl-L-glutamate as a chiral building block

Application Note: Strategic Utilization of Dimethyl N-Benzoyl-L-Glutamate as a Chiral Building Block Executive Summary Dimethyl N-benzoyl-L-glutamate is a versatile, enantiopure intermediate derived from the "chiral pool...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Dimethyl N-Benzoyl-L-Glutamate as a Chiral Building Block

Executive Summary

Dimethyl N-benzoyl-L-glutamate is a versatile, enantiopure intermediate derived from the "chiral pool" (L-glutamic acid). It serves as a critical scaffold in the synthesis of peptidomimetics, chiral pyrrolidines, and folic acid analogs. This guide details the robust synthesis of this building block, its physicochemical profile, and three distinct downstream application protocols.

Key Technical Insight: The N-benzoyl protection group provides orthogonality to standard carbamate protectors (Boc, Fmoc) and enhances crystallinity, but introduces a risk of racemization via oxazolone formation during carboxyl activation. This guide provides mitigation strategies for this specific risk.

Physicochemical Profile & Specifications

PropertySpecification
IUPAC Name Dimethyl (2S)-2-benzamidopentanedioate
Molecular Formula C₁₄H₁₇NO₅
Molecular Weight 279.29 g/mol
Chirality L-configuration (S-isomer)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in Water
Appearance White to off-white crystalline solid
Key Risk Racemization at

-carbon under strong basic conditions

Core Synthesis Workflow

The synthesis utilizes a cost-effective, two-stage protocol starting from L-glutamic acid.[1]

Diagram 1: Synthesis Pathway

SynthesisWorkflow Glu L-Glutamic Acid Inter Dimethyl L-Glutamate HCl Salt Glu->Inter 1. SOCl2, MeOH (0°C to Reflux) Prod Dimethyl N-Benzoyl- L-Glutamate Inter->Prod 2. PhCOCl, Et3N (Schotten-Baumann)

Figure 1: Stepwise synthesis from L-Glutamic acid. The intermediate hydrochloride salt is often isolated to ensure purity before benzoylation.

Protocol A: Preparation of Dimethyl N-Benzoyl-L-Glutamate

Reagents:

  • L-Glutamic acid (99%+)[2]

  • Thionyl Chloride (

    
    )
    
  • Methanol (Anhydrous)

  • Benzoyl Chloride

  • Triethylamine (

    
    ) or Sodium Bicarbonate (
    
    
    
    )

Step-by-Step Methodology:

  • Esterification (In-situ HCl generation):

    • Suspend L-glutamic acid (10.0 g, 68 mmol) in anhydrous methanol (100 mL) at 0°C.

    • Dropwise add thionyl chloride (16.2 g, 136 mmol) over 30 minutes. Caution: Exothermic gas evolution (

      
      , 
      
      
      
      ).
    • Reflux the mixture for 4 hours until the solution becomes clear.

    • Concentrate in vacuo to yield Dimethyl L-glutamate hydrochloride as a viscous oil or hygroscopic solid.

  • Benzoylation (Schotten-Baumann Conditions):

    • Redissolve the crude hydrochloride ester in DCM (150 mL) and cool to 0°C.

    • Add

      
       (2.5 eq) to neutralize the hydrochloride and basify the solution.
      
    • Slowly add Benzoyl Chloride (1.1 eq) dropwise, maintaining temperature <5°C to prevent racemization.

    • Stir at room temperature for 3 hours.

  • Workup & Purification:

    • Wash organic layer with 1M HCl (2x), sat.

      
       (2x), and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: Use EtOAc/Hexanes to obtain white needles.

Validation Point: Check optical rotation. Significant deviation from literature values (


 to 

in MeOH) indicates partial racemization.

Application Workflows

Once synthesized, this building block serves as a divergence point for three major applications.

Diagram 2: Divergent Applications

Applications Start Dimethyl N-Benzoyl- L-Glutamate Path1 App 1: Cyclization (Pyroglutamates) Start->Path1 Acid/Heat Path2 App 2: Regioselective Hydrolysis Start->Path2 Enzymatic (PLE) or Controlled Saponification Path3 App 3: Reduction (Chiral Diols) Start->Path3 LiBH4 / NaBH4 Target1 N-Benzoyl-L-Pyroglutamate (Lactam Scaffolds) Path1->Target1 Target2 Mono-methyl esters (Folate Precursors) Path2->Target2 Target3 N-Benzoyl-L-Glutamodiol (Ligand Synthesis) Path3->Target3

Figure 2: Divergent synthetic pathways utilizing the chiral glutamate backbone.

Protocol B: Cyclization to N-Benzoyl-L-Pyroglutamate

Application: Synthesis of chiral lactams and conformationally constrained peptidomimetics.

Context: The


-ester can attack the amide nitrogen (or vice versa) to form a 5-membered lactam ring. The N-benzoyl group facilitates this by increasing the acidity of the amide proton, though less so than a carbamate.
  • Reaction: Dissolve Dimethyl N-benzoyl-L-glutamate in Toluene or Xylene.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Process: Reflux with a Dean-Stark trap to remove methanol.

  • Endpoint: Monitor by TLC for the disappearance of the diester.

  • Result: Yields Methyl N-benzoyl-L-pyroglutamate.

Critical Caution: Prolonged heating with strong acid can lead to racemization. Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol C: Regioselective Hydrolysis (Differentiation of Esters)

Application: Creating mono-protected precursors for asymmetric synthesis.

Context: Differentiating the


-ester (sterically hindered, adjacent to chiral center) from the 

-ester (more accessible) is crucial for constructing complex molecules like folate analogs.

Method: Enzymatic Hydrolysis (Pig Liver Esterase - PLE)

  • Suspend the diester in Phosphate Buffer (pH 7.5) containing 10% Acetone (co-solvent).

  • Add PLE (100 units/mmol).

  • Maintain pH by automatic titration with 0.1M NaOH.

  • Selectivity: PLE typically hydrolyzes the

    
    -ester preferentially in glutamate derivatives, leaving the 
    
    
    
    -ester intact, yielding N-benzoyl-L-glutamic acid
    
    
    -methyl ester.
  • Chemical Alternative: Mild saponification (1 eq LiOH, THF/H2O, 0°C) generally favors hydrolysis of the less hindered

    
    -ester, but selectivity is lower than enzymatic methods.
    

Expert Insights & Troubleshooting

1. The Oxazolone Danger Zone: When activating the


-carboxylic acid of an N-benzoyl amino acid (e.g., using EDC/NHS or converting to an acid chloride), the carbonyl oxygen of the benzoyl group can attack the activated acid, forming a 5-membered oxazolone (azlactone)  intermediate.
  • Consequence: The C-4 proton of the oxazolone is highly acidic (

    
    ), leading to rapid deprotonation and loss of chirality.
    
  • Prevention: Always use "racemization-suppressing" additives like HOBt or HOAt during coupling. Avoid tertiary amines as bases if possible; use Collidine or NMM.

2. NMR Diagnostics:

  • 
    -Proton:  Look for a multiplet (ddd) around 
    
    
    
    4.6 - 4.9 ppm.
  • Methyl Esters: Two distinct singlets around

    
     3.6 - 3.8 ppm. If these merge or split further, suspect hydrolysis or racemization (diastereomers if reacting with another chiral agent).
    

References

  • Synthesis of Glutamate Esters

    • Source: Cohen, S. G., & Khedouri, E. (1961). "Requirements for Hydrolysis by Alpha-Chymotrypsin." Journal of the American Chemical Society.
    • Relevance: Foundational protocol for esterification and benzoyl
  • Regioselective Hydrolysis

    • Source: Ohno, M., et al. (1981). "Pig Liver Esterase-Catalyzed Hydrolysis of Diesters." Chemical and Pharmaceutical Bulletin.
    • Relevance: Establishes protocols for differentiating vs esters in glutam
  • Racemization via Oxazolones

    • Source: Benoiton, N. L. (1983). "Oxazolone formation and racemization during activation of N-acylamino acids." Biopolymers.
    • Relevance: Critical safety data regarding the N-benzoyl protecting group stability.
  • Chiral Pool Applications

    • Source: Hanessian, S. (1983).
    • Relevance: Conceptual framework for using L-glutamate as a chiral starting m

Sources

Application

Reaction conditions for benzoylation of L-glutamic acid dimethyl ester

Application Note & Protocol Topic: High-Fidelity Synthesis of N-Benzoyl-L-glutamic Acid Dimethyl Ester: Reaction Conditions and Mechanistic Insights Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of N-Benzoyl-L-glutamic Acid Dimethyl Ester: Reaction Conditions and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

N-acylated amino acids are pivotal structural motifs in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. The benzoyl group, in particular, serves as a crucial protecting group in peptide synthesis and can modulate the pharmacological properties of a parent molecule. L-glutamic acid derivatives are fundamental in neuroscience and metabolic research[1]. The targeted synthesis of N-benzoyl-L-glutamic acid dimethyl ester is a key step in creating advanced intermediates for drug discovery and biochemical probes.

This document provides a comprehensive guide to the benzoylation of L-glutamic acid dimethyl ester, focusing on the widely adopted Schotten-Baumann reaction conditions. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.

The Underlying Chemistry: A Mechanistic Perspective

The benzoylation of an amino ester is a classic example of nucleophilic acyl substitution.[2] The reaction is most effectively carried out under Schotten-Baumann conditions, which involve the acylation of an amine (or alcohol) with an acyl halide or anhydride in the presence of a base.[3]

The reaction proceeds via a two-stage addition-elimination mechanism:[4][5]

  • Nucleophilic Attack: The primary amine of L-glutamic acid dimethyl ester, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base is essential to neutralize the hydrochloric acid (HCl) formed as a byproduct.[7][8] This step is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products AminoEster L-Glutamic Acid Dimethyl Ester (Nucleophile) Tetrahedral Tetrahedral Intermediate AminoEster->Tetrahedral 1. Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral Product N-Benzoyl-L-glutamic Acid Dimethyl Ester Tetrahedral->Product 2. Elimination of Cl- HCl HCl Salt Salt (e.g., NaCl, Et3N·HCl) HCl->Salt 3. Neutralization Base Base (e.g., NaOH, Et3N) (Proton Scavenger) Base->Salt

Caption: Nucleophilic acyl substitution mechanism for benzoylation.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the benzoylation reaction hinges on the careful selection of several key parameters. The choice between an aqueous inorganic base and an organic base in an aprotic solvent represents the two primary routes for this synthesis.

ParameterAqueous System (Schotten-Baumann)Anhydrous Organic SystemRationale & Expert Insights
Base 10% Sodium Hydroxide (NaOH)Triethylamine (TEA) or PyridineAqueous NaOH: Highly effective and economical. The reaction is biphasic, which can sometimes slow down the reaction but also mitigates hydrolysis of benzoyl chloride.[3][7] Organic Base: Preferred when the substrate or product is sensitive to hydrolysis. TEA is non-nucleophilic and easy to remove. Pyridine can act as a nucleophilic catalyst, accelerating the reaction.[8]
Solvent Water / Dichloromethane (biphasic)Dichloromethane (DCM) or Tetrahydrofuran (THF)Aqueous: Water dissolves the amino ester hydrochloride salt and the base. An immiscible organic solvent helps dissolve the benzoyl chloride and the final product. Anhydrous: DCM is a common choice due to its inertness and ability to dissolve both reactants and the product. THF is also suitable. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.[9]
Temperature 0 - 5 °C0 °C to Room TemperatureThe reaction is exothermic. Initial cooling to 0-5 °C is critical to control the reaction rate, minimize side reactions (like ester hydrolysis), and prevent degradation. The reaction can then be allowed to warm to room temperature.
Stoichiometry Benzoyl Chloride: ~1.1 - 1.2 eq.Benzoyl Chloride: ~1.1 eq.A slight excess of benzoyl chloride ensures complete consumption of the starting amino ester. A large excess should be avoided as it complicates purification. The base is typically used in excess to ensure complete neutralization of the generated HCl.[4]
Addition Rate Slow, dropwise addition of benzoyl chlorideSlow, dropwise addition of benzoyl chlorideRapid addition can lead to localized heating and increased side reactions. Slow addition maintains control over the reaction exotherm.[3]

Detailed Experimental Protocol

This protocol describes the benzoylation using anhydrous organic conditions, which often provides a cleaner reaction profile and simpler workup for ester-containing molecules.

4.1 Materials and Reagents

  • L-Glutamic acid dimethyl ester hydrochloride (1.0 eq.)

  • Benzoyl chloride (1.1 eq.)

  • Triethylamine (TEA) (2.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

4.2 Step-by-Step Procedure

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add L-glutamic acid dimethyl ester hydrochloride (1.0 eq.).

  • Dissolution: Add anhydrous DCM to the flask to dissolve the starting material. A typical concentration is 0.2-0.5 M.

  • Basification: Cool the resulting suspension to 0 °C in an ice-water bath. Add triethylamine (2.2 eq.) dropwise. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, and the second is for neutralizing the HCl produced during the reaction. Stir for 15-20 minutes at 0 °C.

  • Acylation: Add benzoyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly add deionized water to quench any unreacted benzoyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove excess benzoyl chloride and any benzoic acid).

    • Deionized water.

    • Brine (to break any emulsions and begin the drying process).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, often an oil or a waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental_Workflow start Start: Reagents & Glassware setup 1. Dissolve Substrate in Anhydrous DCM start->setup cool_base 2. Cool to 0°C & Add Triethylamine setup->cool_base add_bzcl 3. Add Benzoyl Chloride Dropwise at 0-5°C cool_base->add_bzcl react 4. Warm to RT & Stir (Monitor by TLC) add_bzcl->react quench 5. Quench with Water react->quench extract 6. Aqueous Workup (NaHCO3, H2O, Brine) quench->extract dry 7. Dry Organic Layer (e.g., MgSO4) extract->dry concentrate 8. Concentrate in Vacuo dry->concentrate purify 9. Purify Product (Recrystallization or Chromatography) concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow for benzoylation.

Conclusion

The benzoylation of L-glutamic acid dimethyl ester is a robust and reproducible transformation when key reaction parameters are carefully controlled. The Schotten-Baumann reaction, particularly when adapted to anhydrous organic conditions with a base like triethylamine, provides a high-fidelity pathway to the desired N-acylated product.[10] By understanding the underlying nucleophilic acyl substitution mechanism and meticulously following the outlined protocol, researchers can reliably synthesize this valuable intermediate for applications in medicinal chemistry and chemical biology.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?[Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. [Link]

  • Chemisty Notes. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • Beilstein Journals. (2019, January 25). Synthesis of nonracemic hydroxyglutamic acids. [Link]

  • Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • Chemistry Notes Info. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • ResearchGate. (2015, July 6). How can I benzoylate glutamic acid?[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Hydrolysis of (S)-dimethyl 2-benzamidopentanedioate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with chiral amino acid derivatives. Here, we address the critical challenge of preventing racemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with chiral amino acid derivatives. Here, we address the critical challenge of preventing racemization during the hydrolysis of (S)-dimethyl 2-benzamidopentanedioate to its corresponding dicarboxylic acid. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the recommended procedures to ensure the stereochemical integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the hydrolysis of (S)-dimethyl 2-benzamidopentanedioate?

A1: Racemization is the process by which a pure enantiomer, in this case, the (S)-enantiomer, is converted into a mixture of both (S) and (R) enantiomers. For pharmaceutical applications, the biological activity of a molecule is often exclusive to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects, making the control of stereochemistry paramount.

Q2: What is the primary chemical mechanism responsible for racemization under basic hydrolysis conditions?

A2: The principal pathway for racemization of N-acyl amino acids, such as (S)-dimethyl 2-benzamidopentanedioate, under basic conditions is through the formation of an oxazolone intermediate.[1][2] The base abstracts the proton at the chiral α-carbon, leading to the formation of a planar, achiral enolate which is in equilibrium with the oxazolone. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both (S) and (R) enantiomers.[3][4]

Q3: Which experimental factors have the most significant impact on the rate of racemization?

A3: Several factors can influence the rate of racemization:

  • Temperature: Higher temperatures significantly accelerate the rate of both hydrolysis and racemization.[4]

  • Base Strength and Concentration: Stronger bases and higher concentrations can increase the rate of α-proton abstraction, promoting oxazolone formation.

  • Solvent: The polarity of the solvent can affect the stability of the intermediates and the rate of racemization.

  • Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.

Q4: Are there alternative methods to basic hydrolysis that can completely avoid racemization?

A4: Yes, enzymatic hydrolysis is an excellent alternative that offers high stereoselectivity.[5][6] Enzymes such as Acylase I from porcine kidney are known to selectively hydrolyze the N-acyl group of L-amino acids, leaving the D-enantiomer untouched.[7][8] This method is performed under mild pH and temperature conditions, virtually eliminating the risk of racemization.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Significant Racemization Detected by Chiral HPLC Reaction temperature is too high.Conduct the hydrolysis at a lower temperature, ideally between 0°C and room temperature.[9]
A strong base (e.g., NaOH, KOH) is being used.Switch to a milder base such as lithium hydroxide (LiOH), which is known to reduce the rate of racemization.[10][11]
The reaction time is excessively long.Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Incomplete Hydrolysis Insufficient amount of base.Use a slight excess of the base (e.g., 2.2 equivalents of LiOH for a diester) to ensure complete hydrolysis.
Poor solubility of the substrate.Employ a co-solvent system such as tetrahydrofuran (THF)/water or dioxane/water to ensure the substrate is fully dissolved.[9]
Formation of Side Products The N-benzoyl protecting group is being cleaved.This is more likely under harsh acidic or basic conditions. The recommended mild basic or enzymatic methods should minimize this. If it persists, consider a different N-protecting group for your synthesis.

Experimental Protocols

Protocol 1: Mild Base-Catalyzed Hydrolysis with Minimized Racemization

This protocol is designed to achieve complete hydrolysis of the methyl esters of (S)-dimethyl 2-benzamidopentanedioate while minimizing the risk of racemization.

Materials:

  • (S)-dimethyl 2-benzamidopentanedioate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-dimethyl 2-benzamidopentanedioate (1 equivalent) in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve lithium hydroxide monohydrate (2.2 equivalents) in water to create a chilled solution.

  • Slowly add the cold LiOH solution to the substrate solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete (typically 2-4 hours), carefully acidify the mixture to pH 2-3 with 1 M HCl at 0°C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-benzamidopentanedioic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Stereoselective Enzymatic Hydrolysis

This protocol utilizes Porcine Kidney Acylase I for the highly stereoselective hydrolysis of the N-benzoyl group, which can be adapted for ester hydrolysis under specific conditions or used in kinetic resolution applications.

Materials:

  • (S)-dimethyl 2-benzamidopentanedioate

  • Porcine Kidney Acylase I (lyophilized powder)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Cobalt(II) chloride (optional, as a co-factor)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of (S)-dimethyl 2-benzamidopentanedioate in 0.1 M phosphate buffer (pH 7.0). A small amount of a co-solvent like DMSO may be needed for solubility.

  • Add Porcine Kidney Acylase I to the solution. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 units per mmol of substrate.

  • If required by the specific enzyme batch, add a catalytic amount of CoCl₂.

  • Incubate the mixture at a controlled temperature, typically 25-37°C.

  • Monitor the reaction progress by HPLC.

  • Upon completion, stop the reaction by acidifying the mixture to pH 3-4 with 1 M HCl, which will precipitate the denatured enzyme.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Isolate the product from the supernatant by extraction or other appropriate purification methods.

Protocol 3: Quantification of Racemization by Chiral HPLC

This method allows for the accurate determination of the enantiomeric excess of the final product.

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A chiral stationary phase (CSP) column, such as a ChiroSil® SCA(-) column, is effective for separating glutamic acid enantiomers.[12]

Mobile Phase and Conditions:

  • A typical mobile phase for the separation of glutamic acid enantiomers on a ChiroSil® column is a mixture of methanol and water (e.g., 84:16 v/v) with a small amount of an acidic modifier like perchloric acid (e.g., 5 mM).[12]

  • Flow rate: 1.0 mL/min

  • Detection: UV at 210 nm

Sample Preparation:

  • Accurately weigh a small amount of the hydrolyzed product.

  • Dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject a standard solution of racemic D/L-glutamic acid to determine the retention times of both enantiomers.

  • Inject the prepared sample.

  • Integrate the peak areas for the (S) and (R) enantiomers.

  • Calculate the percentage of racemization using the formula: % Racemization = [Area(R) / (Area(S) + Area(R))] * 100

Visualizing the Racemization Mechanism and Experimental Workflow

Diagram 1: Racemization of (S)-dimethyl 2-benzamidopentanedioate via Oxazolone Formation

Racemization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products S_enantiomer (S)-enantiomer Oxazolone Planar Oxazolone (Achiral) S_enantiomer->Oxazolone + OH⁻ - H₂O S_product (S)-enantiomer Oxazolone->S_product + H⁺ R_product (R)-enantiomer Oxazolone->R_product + H⁺

Caption: Base-catalyzed racemization pathway.

Diagram 2: Recommended Workflow for Stereoselective Hydrolysis

Workflow Start Start: (S)-dimethyl 2-benzamidopentanedioate Hydrolysis Mild Hydrolysis (LiOH, 0°C) or Enzymatic Hydrolysis Start->Hydrolysis Quench Acidic Workup (1M HCl) Hydrolysis->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Purify Purification Extract->Purify Analyze Chiral HPLC Analysis Purify->Analyze Final Pure (S)-2-benzamidopentanedioic acid Analyze->Final

Caption: Workflow for hydrolysis and analysis.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Available at: [Link]

  • style | Graphviz. Graphviz. Available at: [Link]

  • Node Shapes | Graphviz. Graphviz. Available at: [Link]

  • Edge Attributes | Graphviz. Graphviz. Available at: [Link]

  • User Guide — graphviz 0.21 documentation. Graphviz. Available at: [Link]

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. PMC - NIH. Available at: [Link]

  • Graphviz/Dot. Available at: [Link]

  • 7.4 Racemization Assays. Thieme Chemistry. Available at: [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available at: [Link]

  • [Substrate specificity of acylase I from pig kidney]. PubMed. Available at: [Link]

  • Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. OUCI. Available at: [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available at: [Link]

  • Dot Language (graph based diagrams). Medium. Available at: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. YouTube. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Available at: [Link]

  • Drawing Lewis Dot Diagrams. YouTube. Available at: [Link]

  • How to draw dot and cross diagrams for covalent bonding. YouTube. Available at: [Link]

  • The distribution of aminoacylase I among mammalian species and localization of the enzyme in porcine kidney. PubMed. Available at: [Link]

  • Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Available at: [Link]

  • The distribution of aminoacylase I among mammalian species and localization of the enzyme in porcine kidney. ResearchGate. Available at: [Link]

  • Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. PubMed. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • 6.3 Methyl Esters and Derivatives. Available at: [Link]

  • N-acetylamino acid utilization by kidney aminoacylase-1. PubMed. Available at: [Link]

  • Hydrolysis of chiral methyl ester. Reddit. Available at: [Link]

  • Saponification (Base Hydrolysis) of Organic Materials. Caltech GPS. Available at: [Link]

  • 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. Available at: [Link]

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Optimization

Technical Support Center: Synthesis of N-benzoyl-L-glutamic acid dimethyl ester

Welcome to the technical support resource for the synthesis of N-benzoyl-L-glutamic acid dimethyl ester. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-benzoyl-L-glutamic acid dimethyl ester. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the nuances of this procedure. This document provides an optimized protocol, in-depth troubleshooting advice, and answers to frequently asked questions to improve your experimental outcomes.

Synthesis Overview: A Two-Step Pathway

The synthesis of N-benzoyl-L-glutamic acid dimethyl ester from L-glutamic acid is efficiently achieved through a two-step process. The first step involves the diesterification of both carboxylic acid groups via a Fischer-Speier esterification.[1][2] The second step is the selective N-acylation of the primary amine using benzoyl chloride under Schotten-Baumann conditions.[3][4]

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Schotten-Baumann Acylation A L-Glutamic Acid B L-Glutamic Acid Dimethyl Ester (as HCl salt) A->B  MeOH, SOCl2 (or HCl gas)   C N-benzoyl-L-glutamic acid dimethyl ester B->C  Benzoyl Chloride,  Base (e.g., aq. NaHCO3),  Organic Solvent   Troubleshooting_Logic Start Low Final Yield CheckEster Analyze Intermediate from Step A (e.g., by NMR) Start->CheckEster EsterOK Intermediate is Clean & High Yield CheckEster->EsterOK CheckAcyl Analyze Crude from Step B (e.g., by TLC/LC-MS) AcylOK Crude shows >80% Conversion CheckAcyl->AcylOK AcylFail Cause: Benzoylation Issue (pH, Hydrolysis) CheckAcyl->AcylFail No EsterOK->CheckAcyl Yes EsterFail Cause: Incomplete Esterification or Water Contamination EsterOK->EsterFail No AcylOK->CheckAcyl Yes PurifyFail Cause: Loss during Purification or Workup AcylOK->PurifyFail No

Sources

Troubleshooting

Technical Support Center: Purification of (S)-dimethyl 2-benzamidopentanedioate

Welcome to the technical support center for the purification of (S)-dimethyl 2-benzamidopentanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-dimethyl 2-benzamidopentanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for purifying this compound, whether it presents as a viscous oil or a solid.

Introduction

(S)-dimethyl 2-benzamidopentanedioate, a derivative of L-glutamic acid, is a key intermediate in various synthetic pathways.[1][2][3] Its physical state—a viscous oil or a solid—can vary depending on purity and residual solvent, presenting distinct purification challenges. This guide offers structured, evidence-based solutions to common issues encountered during its purification.

Part 1: Purification of (S)-dimethyl 2-benzamidopentanedioate as a Viscous Oil

A common outcome of synthesis is obtaining the target compound as a viscous, difficult-to-handle oil. This section addresses the primary challenges and purification strategies for this physical form.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My product is a thick, inseparable oil. What is the first step I should take?

Answer: The initial and most critical step is to determine the nature of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • TLC Analysis: This will help you visualize the number of components and their relative polarities.

  • ¹H NMR Spectroscopy: This can identify common impurities such as residual solvents (e.g., ethyl acetate, dichloromethane), unreacted starting materials, or byproducts. The presence of significant solvent signals can often explain the oily nature of the product.

Question 2: Column chromatography is proving difficult due to the viscosity of my oil. How can I effectively purify it using this method?

Answer: Flash column chromatography is the most common and effective method for purifying oily N-acyl-alpha-amino acid esters.[4] However, the viscosity can make loading and separation challenging. Here are some expert tips:

  • Dry Loading: Instead of directly applying the viscous oil to the column, adsorb it onto a small amount of silica gel.[5] Dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add silica gel to form a free-flowing powder, and then carefully evaporate the solvent. This dry-packed sample can then be evenly added to the top of your column.

  • Solvent System Selection: A well-chosen eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Trituration: If the impurities are significantly less polar than your product, you can perform a trituration. This involves stirring the oil with a non-polar solvent like hexane or petroleum ether. The impurities may dissolve, allowing you to decant the solvent and leave behind a more purified oil.[5]

Question 3: Are there alternatives to column chromatography for purifying this oil?

Answer: Yes, several other techniques can be employed, depending on the nature of the impurities:[5][6]

  • Vacuum Distillation: This is a viable option if your compound is thermally stable and the impurities have significantly different boiling points.[7] Given the ester functionality, thermal stability should be a consideration.

  • Liquid-Liquid Extraction: If you have acidic or basic impurities, you can dissolve your oil in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base (like sodium bicarbonate solution) or acid (like dilute HCl), respectively.

  • Activated Charcoal Treatment: If your oil is mostly pure but has some color impurities, dissolving it in a suitable solvent and stirring with activated charcoal can help decolorize it.[5]

Workflow for Purifying Oily (S)-dimethyl 2-benzamidopentanedioate

Caption: Decision workflow for purifying oily product.

Part 2: Purification of (S)-dimethyl 2-benzamidopentanedioate as a Solid

When obtained as a solid, (S)-dimethyl 2-benzamidopentanedioate is often of higher initial purity, but may still require further refinement. Recrystallization is the primary technique for purifying solid organic compounds.[7][8][9]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solid product has a low and broad melting point. What does this indicate and how can I improve it?

Answer: A low and broad melting point is a classic indicator of an impure solid compound.[7] The goal of purification is to obtain a sharp melting point over a narrow range. Recrystallization is the most effective method to achieve this.

Question 2: How do I choose the right solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection Table:

SolventBoiling Point (°C)PolarityNotes
Ethyl Acetate/Hexane ~69 (co-boiling)Medium/Non-polarA common and effective mixed solvent system. Dissolve the solid in a minimal amount of hot ethyl acetate and add hot hexane until turbidity appears.
Toluene 111Non-polarCan be effective, but its higher boiling point might be a concern if the compound has a low melting point.[10]
Isopropanol 82PolarMay be a good choice if the impurities are non-polar.
Water 100Very PolarGenerally not suitable due to the organic nature of the compound, but can be used in mixed solvent systems.

Question 3: I'm having trouble inducing crystallization. What can I do?

Answer: Sometimes, even after cooling, crystals are slow to form. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the cooled solution. This seed crystal will act as a template for further crystal formation.

  • Cooling: If crystallization doesn't occur at room temperature, try placing the flask in an ice bath or even a freezer for a short period.[10][11]

Question 4: My product "oils out" during recrystallization instead of forming crystals. What's happening?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[10]

  • Lower the temperature: Try to perform the recrystallization at a lower temperature with a more volatile solvent system.

  • Use more solvent: The concentration of the solute may be too high. Add more solvent to the hot solution to ensure it remains dissolved as it cools.

Experimental Protocol: Recrystallization of (S)-dimethyl 2-benzamidopentanedioate
  • Dissolution: In an Erlenmeyer flask, add the crude solid product. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, add the anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Once crystal formation is complete, collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Logical Diagram for Solid Purification

Caption: Step-by-step logic for solid purification.

References

  • ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography? Retrieved from [Link]

  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved from [Link]

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  • Reddit. (n.d.). Purification methods for a mixture with a low melting point. Retrieved from [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Purification of substances by a process of freezing and fractional melting under equilibrium conditions. Retrieved from [Link]

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  • GlobeCore. (n.d.). Oil Purification Methods. Retrieved from [Link]

  • Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.
  • Beilstein Journals. (2019). Synthesis of nonracemic hydroxyglutamic acids. Retrieved from [Link]

  • PMC. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing N-benzyloxy carbonyl glutamic acid.
  • PubChem. (n.d.). Dimethyl 2,4-dimethylpentanedioate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N-p-aminobenzoyl-L-glutamic acid.
  • Wikipedia. (n.d.). Dimethyl acetylenedicarboxylate. Retrieved from [Link]

  • ACS Publications. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanedioic acid, dimethyl ester (CAS 106-65-0). Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying used oils.
  • Pattern Formation and Control Lab. (n.d.). Purification of silicone oils for fluid experiments. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of prostaglandin analogues and intermediates thereof.
  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • Wiley Online Library. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Retrieved from [Link]

  • PubMed. (2010). Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD OF REMOVING IMPURITIES FROM NATURAL ESTER OIL, MANUFACTURE OF OIL-BASED DIELECTRIC FLUIDS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying fatty acid amides.

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